![molecular formula C14H19NO5S3 B2994889 Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]benzoate CAS No. 2415566-00-4](/img/structure/B2994889.png)
Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]benzoate, also known as compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of sulfonamides, which are known for their antibacterial and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]benzoate A is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound A induces apoptosis by activating the caspase pathway and inhibiting the Akt pathway. In inflammation, this compound A inhibits the activation of nuclear factor-kappa B (NF-κB), which is a key mediator of the inflammatory response. In neurodegenerative diseases, this compound A reduces oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects. In cancer cells, this compound A inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In inflammation, this compound A reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB. In neurodegenerative diseases, this compound A reduces oxidative stress and inflammation, and has neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound A has several advantages for lab experiments, including its high purity and stability, and its ability to target multiple pathways. However, there are also limitations to its use, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]benzoate A, including its potential use in combination with other drugs for cancer treatment, its use as a neuroprotective agent in neurodegenerative diseases, and its use in the development of anti-inflammatory drugs. Additionally, further studies are needed to determine the optimal dosage and administration of this compound A, as well as its potential side effects in humans.
In conclusion, this compound A is a synthetic this compound that has gained significant attention in scientific research due to its potential therapeutic applications. The this compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, and has several advantages and limitations for lab experiments. Further research is needed to fully understand the mechanism of action of this compound A and its potential uses in various diseases.
Métodos De Síntesis
The synthesis of Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]benzoate A involves the reaction of 4-aminobenzoic acid with 6-hydroxy-1,4-dithiepan-6-ylmethyl sulfone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with methyl chloroformate to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of this compound A.
Aplicaciones Científicas De Investigación
Compound A has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative diseases. In cancer research, Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]benzoate A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that this compound A has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S3/c1-20-13(16)11-2-4-12(5-3-11)23(18,19)15-8-14(17)9-21-6-7-22-10-14/h2-5,15,17H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIOBGCGGPBAPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CSCCSC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2994806.png)
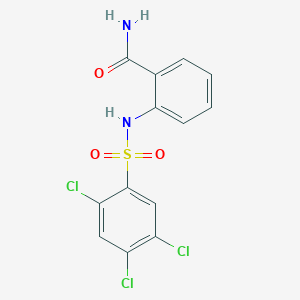
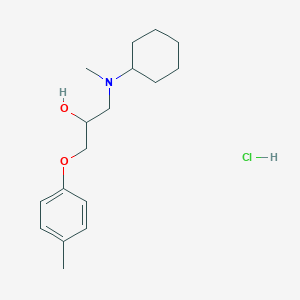
![N-(4-methyl-5-oxo-2-[1]benzopyrano[4,3-b]pyridinyl)-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B2994810.png)
![N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2994811.png)
![5-Oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride](/img/structure/B2994814.png)
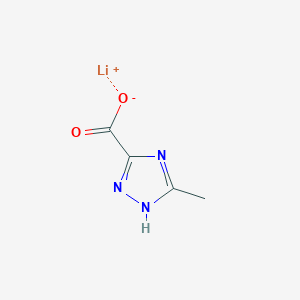
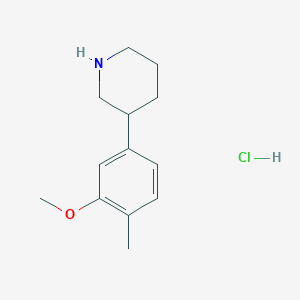
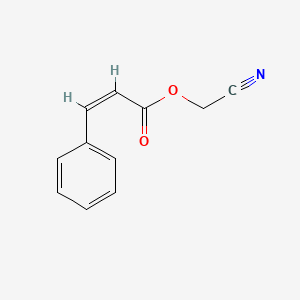
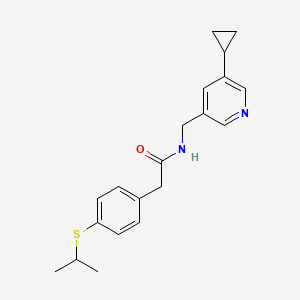
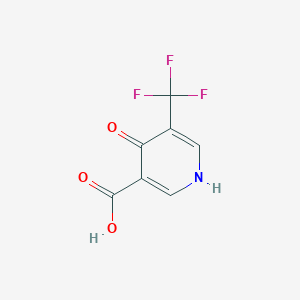
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2994826.png)
![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine](/img/structure/B2994828.png)
![ethyl 1-[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-phenyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidine-7-carboxylate](/img/structure/B2994829.png)
